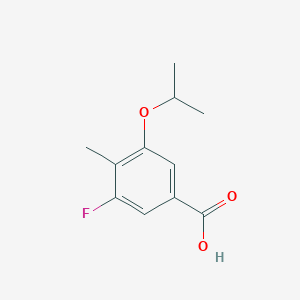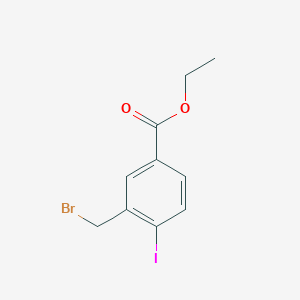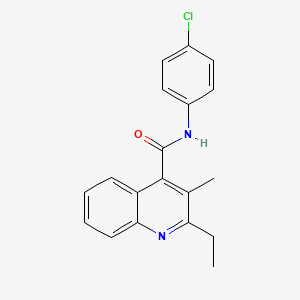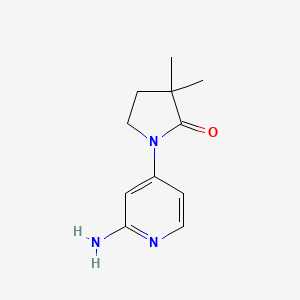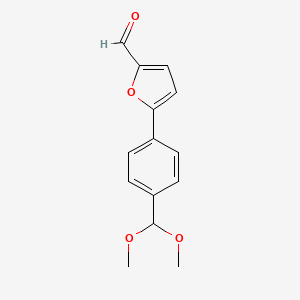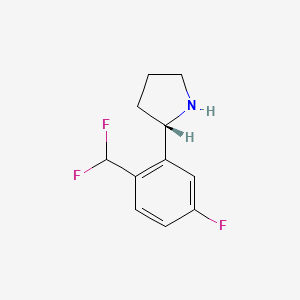
(S)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a difluoromethyl and a fluorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(Difluoromethyl)-5-fluorobenzaldehyde and (S)-pyrrolidine.
Formation of Intermediate: The aldehyde group of 2-(Difluoromethyl)-5-fluorobenzaldehyde is reacted with (S)-pyrrolidine under specific conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring, resulting in the target compound.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine: The enantiomer of the compound with similar structural properties but different biological activities.
2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine: The racemic mixture containing both enantiomers.
2-(2-(Difluoromethyl)-5-fluorophenyl)piperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(S)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both difluoromethyl and fluorophenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12F3N |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
(2S)-2-[2-(difluoromethyl)-5-fluorophenyl]pyrrolidine |
InChI |
InChI=1S/C11H12F3N/c12-7-3-4-8(11(13)14)9(6-7)10-2-1-5-15-10/h3-4,6,10-11,15H,1-2,5H2/t10-/m0/s1 |
InChI Key |
ZYVYDBKDGZFOOM-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=CC(=C2)F)C(F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12990505.png)
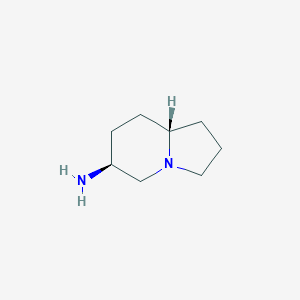
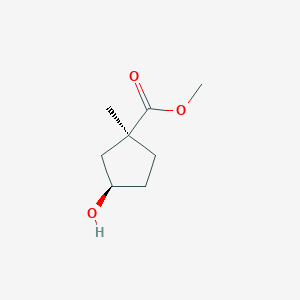
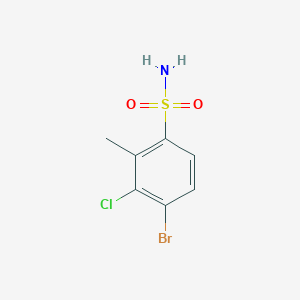
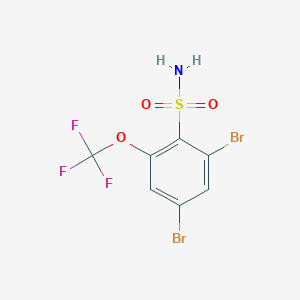
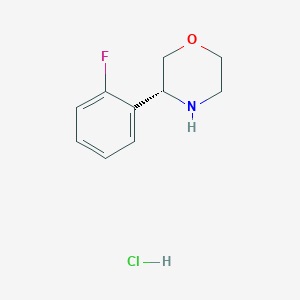
![5-Methyl-1-(4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B12990530.png)
![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12990547.png)

